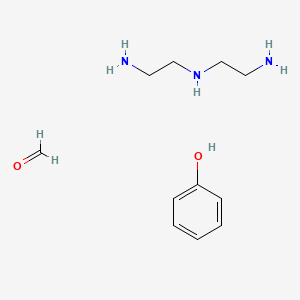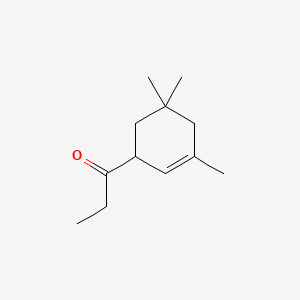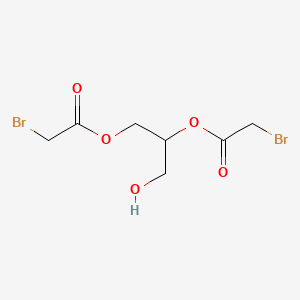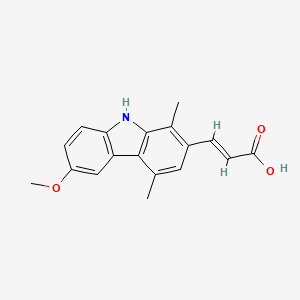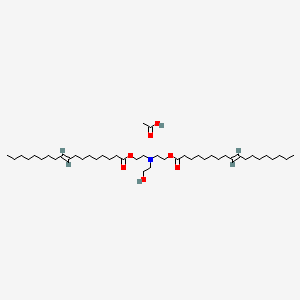
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C44H83NO7. It is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Métodos De Preparación
The synthesis of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(2-hydroxyethylamino)ethanol, followed by quaternization with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties .
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .
Comparación Con Compuestos Similares
Similar compounds to (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate include:
(2-Hydroxyethyl)trimethylammonium chloride: A simpler quaternary ammonium compound used as a surfactant.
(2-Hydroxyethyl)dimethyl(2-(octadec-9-enoyloxy)ethyl)ammonium acetate: A related compound with one less octadec-9-enoyloxy group.
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium chloride: Similar structure but with a chloride counterion instead of acetate. The uniqueness of this compound lies in its dual long-chain fatty acid esters and quaternary ammonium group, providing both hydrophobic and cationic properties .
Propiedades
Número CAS |
97373-00-7 |
|---|---|
Fórmula molecular |
C44H83NO7 |
Peso molecular |
738.1 g/mol |
Nombre IUPAC |
acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |
Clave InChI |
YPTQHTMYQYODEQ-ZGWGUCJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



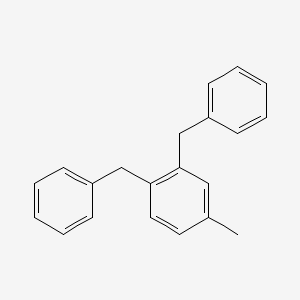
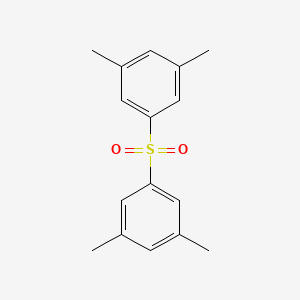
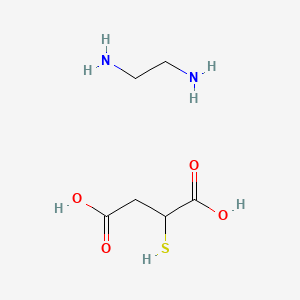


![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
